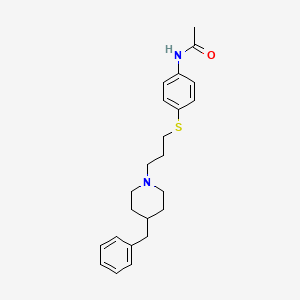
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylmethyl group attached to a piperidine ring, which is further connected to a propylthio group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylmethyl halide reacts with the piperidine ring.
Introduction of the Propylthio Group: The propylthio group is attached through a thiolation reaction, where a propylthiol reacts with the intermediate compound.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the propylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, converting it to an amine.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are important in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity. The piperidine ring and phenylmethyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-phenyl-: This compound has a simpler structure with a phenyl group attached to the acetamide.
Acetamide, N-(4-formylphenyl)-: This compound has a formyl group attached to the phenyl ring.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound contains an isoxazole ring and a sulfonyl group.
Uniqueness
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- is unique due to the presence of the piperidine ring and the propylthio group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
115030-33-6 |
|---|---|
Molecular Formula |
C23H30N2OS |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N-[4-[3-(4-benzylpiperidin-1-yl)propylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C23H30N2OS/c1-19(26)24-22-8-10-23(11-9-22)27-17-5-14-25-15-12-21(13-16-25)18-20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-18H2,1H3,(H,24,26) |
InChI Key |
SXCJJLHZRWFVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCN2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


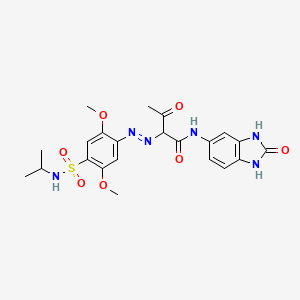
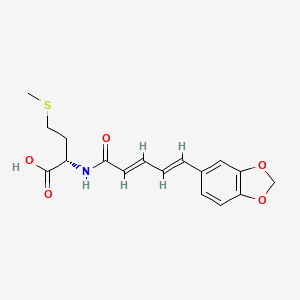

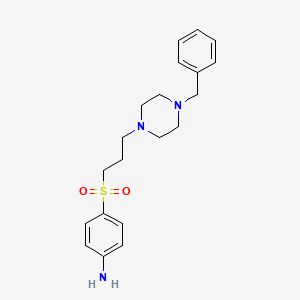

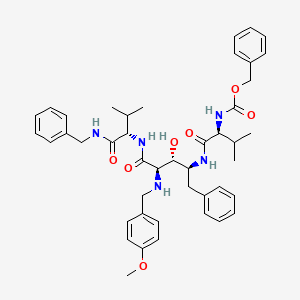
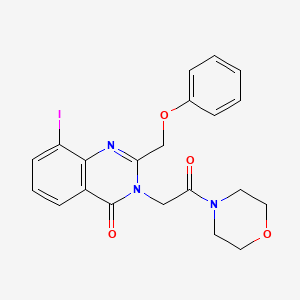
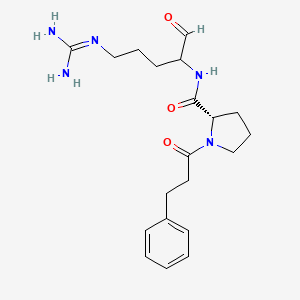
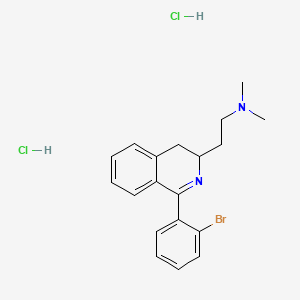

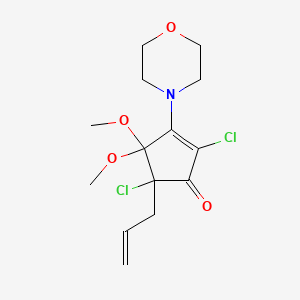
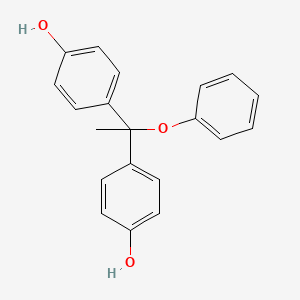

![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
